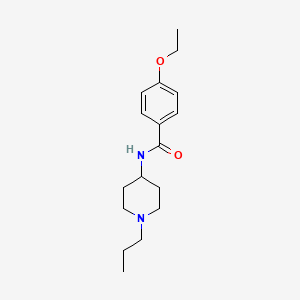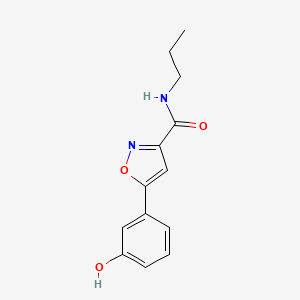![molecular formula C19H21N3S2 B4667854 4-(4-methylbenzyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4667854.png)
4-(4-methylbenzyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(4-methylbenzyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of 1,2,4-triazole derivatives, which have been studied extensively for their various biological activities.
Mechanism of Action
The exact mechanism of action of 4-(4-methylbenzyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that the compound exerts its antimicrobial activity by inhibiting the growth of bacterial and fungal cells. It may also interfere with the synthesis of nucleic acids and proteins, which are essential for the survival of microorganisms. In the case of cancer cells, the compound has been found to induce apoptosis, or programmed cell death, which is a natural process that eliminates damaged or abnormal cells from the body.
Biochemical and Physiological Effects:
4-(4-methylbenzyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol has been reported to have minimal toxicity and is well-tolerated by experimental animals. It has been found to exhibit good pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion. The compound has also been shown to have antioxidant activity, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(4-methylbenzyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol in lab experiments is its potent antimicrobial and antifungal activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal growth and identifying potential targets for antimicrobial and antifungal drugs. Moreover, the compound's activity against cancer cells makes it a promising candidate for cancer research. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on 4-(4-methylbenzyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol. One potential direction is to further investigate the compound's mechanism of action and identify its molecular targets. This information can be used to design more potent and selective analogs of the compound for use in antimicrobial, antifungal, and anticancer therapy. Another direction is to explore the compound's potential as an antioxidant and its ability to protect cells from oxidative damage. This may lead to the development of new drugs for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. Finally, the compound's limited solubility in water can be addressed by developing new formulations or delivery systems that improve its bioavailability and efficacy.
Scientific Research Applications
The 1,2,4-triazole derivatives have been extensively studied for their various biological activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and antifungal activities. 4-(4-methylbenzyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol has been reported to exhibit potent antimicrobial and antifungal activities. It has been found to be effective against various strains of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Moreover, this compound has also shown promising activity against cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-3-[(2-methylphenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S2/c1-14-7-9-16(10-8-14)11-22-18(20-21-19(22)23)13-24-12-17-6-4-3-5-15(17)2/h3-10H,11-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZASKSBUBFJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=S)CSCC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4667797.png)
![2-[(2-methoxyethyl)thio]-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4667809.png)

![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B4667820.png)
![1-(4-bromophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B4667821.png)
![2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4667827.png)
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4667831.png)

![methyl 2-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4667863.png)
![4-[(ethylsulfonyl)amino]-N-(3-methylbenzyl)benzamide](/img/structure/B4667865.png)
![4-{[4-(4-methylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole hydrochloride](/img/structure/B4667867.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-[3-(hexyloxy)phenyl]acetamide](/img/structure/B4667868.png)